molecular formula C16H16O4 B14661944 2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 49548-35-8

2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14661944
CAS No.: 49548-35-8
M. Wt: 272.29 g/mol
InChI Key: OGRULRAOMCDCBO-UHFFFAOYSA-N
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Description

2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C16H16O4. It is characterized by the presence of two oxirane (epoxide) rings attached to a naphthalene core via oxymethylene linkages. This compound is known for its unique chemical structure, which imparts specific reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of naphthalene derivatives with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane rings. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The naphthalene core provides stability and rigidity to the molecule, making it suitable for applications requiring robust materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts specific electronic and steric properties. This makes it more suitable for applications requiring high thermal stability and rigidity compared to its analogs with aliphatic or phenylene linkages .

Properties

CAS No.

49548-35-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[[1-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C16H16O4/c1-2-4-14-11(3-1)5-6-15(19-9-12-7-17-12)16(14)20-10-13-8-18-13/h1-6,12-13H,7-10H2

InChI Key

OGRULRAOMCDCBO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C3=CC=CC=C3C=C2)OCC4CO4

Origin of Product

United States

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